molecular formula C6H8N2O B6141859 2-(5-oxopyrrolidin-2-yl)acetonitrile CAS No. 98134-78-2

2-(5-oxopyrrolidin-2-yl)acetonitrile

Cat. No.: B6141859
CAS No.: 98134-78-2
M. Wt: 124.14 g/mol
InChI Key: FECZAWYEEQYLTK-UHFFFAOYSA-N
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Description

2-(5-oxopyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidinone, featuring a nitrile group attached to the 2-position of the 5-oxopyrrolidin-2-yl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from 2-pyrrolidinone: The compound can be synthesized by reacting 2-pyrrolidinone with chloroacetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

  • From 2-(5-oxopyrrolidin-2-yl)acetic acid: Another method involves the conversion of 2-(5-oxopyrrolidin-2-yl)acetic acid to the nitrile using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form 2-(5-oxopyrrolidin-2-yl)acetic acid.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(5-oxopyrrolidin-2-yl)ethylamine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium cyanide (NaCN) in an aqueous medium.

Major Products Formed:

  • 2-(5-oxopyrrolidin-2-yl)acetic acid: (from oxidation)

  • 2-(5-oxopyrrolidin-2-yl)ethylamine: (from reduction)

  • Various substituted nitriles (from nucleophilic substitution)

Scientific Research Applications

2-(5-oxopyrrolidin-2-yl)acetonitrile is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery.

  • Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-oxopyrrolidin-2-yl)acetonitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(5-oxopyrrolidin-2-yl)ethyl acetate

  • 2-(5-oxopyrrolidin-2-yl)acetic acid

Uniqueness: 2-(5-oxopyrrolidin-2-yl)acetonitrile is unique due to its nitrile group, which imparts different chemical reactivity compared to its ester and acid counterparts. This allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZAWYEEQYLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503705
Record name (5-Oxopyrrolidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72479-06-2
Record name (5-Oxopyrrolidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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